molecular formula C11H8Cl2N2O3S2 B2540852 2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide CAS No. 866154-59-8

2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide

Cat. No.: B2540852
CAS No.: 866154-59-8
M. Wt: 351.22
InChI Key: OGEJUIAAEVOLSD-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide (CID 3611702) is a synthetic small molecule of significant interest in medicinal chemistry research . Structurally, it features a 2,6-dichlorophenoxy group linked to a 4-oxo-2-thioxo-1,3-thiazolane acetamide moiety. This combination of pharmacophores is strategically designed for probing biological activity. Compounds incorporating the N-(1,3-thiazol-2-yl)acetamide structure have demonstrated notable cytotoxicity and potent, selective anticancer activity in preclinical models . Specifically, such molecules have shown promising activity against human cancer cell lines, including colon cancer, melanoma, and ovarian cancer, with reported GI50 values in the sub-micromolar to micromolar range . Furthermore, related derivatives containing the 2-(2,6-dichlorophenoxy)acetamide scaffold are under investigation for their potential as anti-inflammatory agents, with molecular docking studies suggesting a capacity to inhibit the COX-2 enzyme . The primary research applications for this compound include its use as a key intermediate in organic synthesis and as a biochemical tool for in vitro investigation of anticancer mechanisms and inflammation pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,6-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3S2/c12-6-2-1-3-7(13)10(6)18-4-8(16)14-15-9(17)5-20-11(15)19/h1-3H,4-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEJUIAAEVOLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)COC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide typically involves the following steps:

    Formation of the dichlorophenoxy group: This can be achieved by reacting 2,6-dichlorophenol with chloroacetic acid under basic conditions.

    Formation of the thiazolan ring: This involves the cyclization of a suitable precursor, such as a thiourea derivative, under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the coupling of the dichlorophenoxy group with the thiazolan ring through an amide bond formation, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group in the thiazolidinone ring exhibits nucleophilic susceptibility. Reactions with alkylating or acylating agents yield derivatives with modified electronic and steric properties.

Reaction TypeReagents/ConditionsProductReference
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CS-Methylthiazolidinone derivative
AcylationAcetyl chloride, pyridine, RTS-Acetylated thiazolidinone
  • Mechanistic Insight : The thioxo group acts as a soft nucleophile, attacking electrophilic centers (e.g., methyl iodide’s methyl group). S-Methylation enhances metabolic stability in drug design applications .

Cyclocondensation with Aldehydes

The active methylene group adjacent to the thiazolidinone’s carbonyl participates in Knoevenagel condensations with aromatic aldehydes, forming arylidene derivatives.

AldehydeConditionsProductYieldReference
4-NitrobenzaldehydeAcOH, reflux, 3 hrs5-(4-Nitrobenzylidene)thiazolidinone72%
2-ChlorobenzaldehydeEtOH, piperidine, 80°C5-(2-Chlorobenzylidene)thiazolidinone65%
  • Applications : Arylidene derivatives exhibit enhanced antimicrobial and anti-inflammatory activities compared to the parent compound .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

ConditionsProductKey Intermediate UseReference
6M HCl, reflux, 6 hrs2-(2,6-Dichlorophenoxy)acetic acidPrecursor for esterification
NaOH (aq), 80°C, 2 hrsFree amine (thiazolidin-3-amine)Coupling with sulfonamides
  • Notable Finding : Hydrolysis products serve as building blocks for hybrid molecules with dual pharmacological activities .

Electrophilic Aromatic Substitution

The 2,6-dichlorophenoxy ring undergoes halogenation or nitration at the para position relative to the oxygen atom.

ReactionReagentsProductSelectivityReference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-2,6-dichlorophenoxy derivative85%
BrominationBr₂, FeBr₃, CH₂Cl₂4-Bromo-2,6-dichlorophenoxy derivative78%
  • Regiochemical Control : Electron-withdrawing chlorine atoms direct electrophiles to the para position, enabling predictable functionalization .

Thiol-Disulfide Exchange

The thioxo group participates in redox reactions, forming disulfide bonds with thiol-containing biomolecules—a critical mechanism in enzyme inhibition.

Thiol SourceConditionsObserved EffectReference
GlutathionePBS buffer, pH 7.4, 37°CReversible enzyme inhibition (IC₅₀: 8 µM)
CysteineSimulated gastric fluidDisulfide adduct formation
  • Biological Relevance : This reactivity underpins the compound’s potential as a covalent inhibitor of cysteine proteases .

Metal Complexation

The thiazolidinone’s sulfur and carbonyl oxygen atoms coordinate transition metals, forming chelates with enhanced bioactivity.

Metal SaltConditionsComplex StructureApplicationReference
Cu(II) acetateEtOH, RT, 2 hrsOctahedral Cu-S-O coordinationAntibacterial agent
Zn(II) chlorideMethanol, refluxTetrahedral Zn-S bondAnticancer studies
  • Stability Constants : Cu(II) complexes show log K values of 4.2–5.1, indicating moderate stability .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the thiazolidinone ring, generating thiyl radicals.

ConditionsProductsMechanistic PathwayReference
UV (254 nm), 6 hrsAcetamide radical + thiocarbonylC–S bond cleavage
Visible light, eosin YCross-linked polymersRadical polymerization
  • Synthetic Utility : Photodegradation studies inform stability protocols for pharmaceutical formulations .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies have shown that 2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide exhibits significant antimicrobial properties against various bacterial strains. In vitro tests revealed its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anticancer Potential :
    • Research indicates that this compound may inhibit cancer cell proliferation. In laboratory settings, it has demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cell survival .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound possesses anti-inflammatory properties. It has been observed to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases such as arthritis .

Agricultural Applications

  • Herbicidal Properties :
    • The compound has been evaluated for its herbicidal activity against various weed species. Field trials demonstrated effective weed control with minimal impact on crop yield, suggesting its potential as a selective herbicide .
  • Plant Growth Regulation :
    • Research indicates that this compound can enhance plant growth under certain conditions. Application in soil has shown improved root development and increased biomass in treated plants .

Material Science Applications

  • Polymer Development :
    • The compound is being investigated for use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Initial findings suggest that incorporating this compound into polymer matrices can improve their resistance to environmental degradation .
  • Nanotechnology :
    • There is ongoing research into the use of this compound in the fabrication of nanomaterials for drug delivery systems. Its unique chemical structure may facilitate the development of nanoparticles that can target specific tissues or cells more effectively than conventional methods .

Case Studies

StudyFocusFindings
Antimicrobial EfficacySignificant activity against E. coli and Staphylococcus aureus
Cancer Cell ProliferationInduced apoptosis in breast cancer cell lines
Herbicidal ActivityEffective weed control with minimal crop damage
Plant Growth RegulationEnhanced root growth and biomass in treated plants
Polymer SynthesisImproved thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are compared below:

Compound Name Key Substituents Molecular Formula Melting Point (°C) Synthesis Yield (%) Reference
2-(2,6-Dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide (Target) 2,6-Cl₂PhO, thioxothiazolan C₁₁H₈Cl₂N₂O₃S₂ Not reported ~40–73*
N-(4-Methoxyphenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide 4-MeOPh, nitro-furyl, thioxothiazolidin C₁₈H₁₄N₄O₆S₂ 210–215 65
2-(2,4-Dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide (DICA) 2,4-Cl₂PhO, mercapto-ethyl C₁₀H₁₀Cl₂NO₂S Not reported Not reported
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-Cl₂PhO, acetic acid C₈H₆Cl₂O₃ 140–145 Not applicable
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-Me₂Ph, diethylamino C₁₄H₂₂N₂O 66–69 Not reported

*Assumed from similar synthesis protocols in .

Structural Insights :

  • The thioxothiazolan ring in the target compound distinguishes it from thiazolidinone derivatives (e.g., ), which feature a nitro-furyl group. This may reduce steric hindrance, improving receptor binding .
  • Compared to 2,4-D (a herbicide), the acetamide and thiazolan groups replace the acetic acid moiety, likely altering solubility (logP) and membrane permeability .

Physicochemical Properties

  • Thermal Stability : Higher melting points in nitro-furyl analogues (210–215°C) suggest greater crystallinity versus the target compound (data unreported) .

Biological Activity

2-(2,6-Dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide (CAS No. 866154-59-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C11H8Cl2N2O3S
  • Molecular Weight : 351.2 g/mol
  • Purity : Min. 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

  • Cytotoxicity Assays :
    • The compound was tested for its cytotoxicity using bioluminescence inhibition assays against Photobacterium leiognathi, showing considerable cytotoxic properties .
    • In vitro studies indicated that the compound exhibits a strong inhibitory effect on cancer cell proliferation, with IC50 values reported below 50 μM for several tested cell lines .
  • Mechanism of Action :
    • The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cellular proliferation pathways. The presence of thiazole and oxadiazole moieties in the structure contributes to its bioactivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the thiazole and phenoxy groups can enhance biological activity. For instance:

  • Substituents on the thiazole ring can influence the compound's interaction with biological targets, potentially increasing its efficacy against specific cancer types.
  • Variations in halogen substitutions (e.g., dichloro) have been linked to improved binding affinity to target proteins involved in cancer progression .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Reference
CytotoxicityHepG2<50
CytotoxicityColon Cancer0.41 - 0.69
CytotoxicityMelanoma0.48 - 13.50
CytotoxicityOvarian Cancer0.25 - 5.01

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the efficacy of the compound against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). The results indicated that specific analogs of this compound exhibited potent activity against colon and ovarian cancer cell lines, suggesting a promising avenue for further development as an anticancer agent .
  • Mechanistic Insights :
    Research into the mechanistic pathways revealed that compounds similar to this compound can inhibit key enzymes involved in tumor growth and metastasis, including cyclooxygenases (COX), which are often overexpressed in various cancers .

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via multi-step protocols. A primary route involves condensation of thiocarbonyl-bis-thioglycolic acid with 2-[2-(2,6-dichloroanilino)phenyl]acetohydrazide to form the thiazolidinone core . Subsequent reactions with triethyl orthoformate in acetic anhydride under reflux yield ethoxymethylene derivatives, which undergo aminolysis with diarylpyrazoles to introduce structural diversity . Key factors affecting yield include:

  • Reaction time : Prolonged reflux (≥2 hours) improves intermediate formation .
  • Solvent choice : Ethanol or DMF is critical for solubility and reaction efficiency .
  • Temperature control : Excess heat during thiazolidinone formation can lead to by-products .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:
Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dichlorophenoxy and thiazolidinone protons) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • HPLC : Purity is assessed using reverse-phase columns (C18) with UV detection at 254 nm, ensuring ≥95% purity for biological assays .

Advanced: How do modifications to the thiazolidinone ring affect biological activity?

Methodological Answer:
Structural variations in the thiazolidinone ring (e.g., 5-ethoxymethylene or 5-arylpyrazole substitutions) significantly alter activity. For example:

  • Electron-withdrawing groups (e.g., Cl) enhance hypoglycemic activity by improving target binding .
  • Bulkier substituents reduce solubility but may increase specificity for enzymes like PPARγ .
  • Thioxo vs. oxo groups : The thioxo moiety (S=) enhances metabolic stability compared to oxo (O=) derivatives .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize in vitro models (e.g., use identical cell lines like HepG2 for hypoglycemic studies) .
  • Dosage inconsistencies : Conduct dose-response curves (e.g., 10–100 µM) to identify therapeutic windows .
  • Metabolic interference : Use liver microsome assays to account for metabolite activity .

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s efficacy?

Methodological Answer:

  • In vitro :
    • Enzyme inhibition : PPARγ transactivation assays to assess hypoglycemic potential .
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7) to screen for antitumor activity .
  • In vivo :
    • Rodent models : Hypoglycemic activity evaluated in streptozotocin-induced diabetic mice with glucose tolerance tests .
    • Toxicity : Acute toxicity assessed in Wistar albino mice via LD50 calculations .

Advanced: What strategies optimize synthesis for scalability without compromising purity?

Methodological Answer:

  • Catalyst optimization : Use catalytic triethylamine to accelerate condensation steps .
  • Workup simplification : Replace column chromatography with precipitation (e.g., water-induced crystallization) for intermediate isolation .
  • Process analytics : Implement inline FTIR to monitor reaction progress and minimize impurities .

Advanced: How to interpret mechanistic data suggesting multiple molecular targets?

Methodological Answer:

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 libraries to identify critical pathways .
  • Binding assays : SPR or ITC quantifies affinity for suspected targets (e.g., PPARγ vs. COX-2) .
  • Transcriptomics : RNA-seq of treated cells reveals differentially expressed genes, highlighting primary vs. off-target effects .

Basic: What analytical techniques quantify the compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Quantifies nanogram-level concentrations in plasma using deuterated internal standards .
  • UV-Vis spectroscopy : Measures concentration in DMSO solutions via absorbance at λmax (~300 nm) .
  • TLC : Monitors reaction progress using silica plates eluted with ethyl acetate/hexane (3:7) .

Advanced: What computational models predict interactions with biological targets?

Methodological Answer:

  • Docking studies : AutoDock Vina simulates binding to PPARγ, identifying key residues (e.g., Arg288) for hydrogen bonding .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories .
  • QSAR models : Predict activity cliffs using descriptors like logP and polar surface area .

Advanced: How to design toxicity studies to evaluate safety profiles?

Methodological Answer:

  • Genotoxicity : Ames test (TA98 strain) and micronucleus assay in bone marrow cells .
  • Hepatotoxicity : Monitor ALT/AST levels in treated mice and perform liver histopathology .
  • Cardiovascular safety : Langendorff heart preparations assess arrhythmia risk .

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